2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of oxazolines, such as the one present in this compound, often involves a nucleophilic attack and an intramolecular cyclization . A new strategy for oxazoline synthesis from carboxylic acids and amino alcohols was established in the presence of a boronic acid catalyst .Molecular Structure Analysis
The compound contains an oxazole ring, which is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . It also contains a phenyl group and a propanamide group.Scientific Research Applications
Synthesis of Antimicrobial Compounds
- Research by Gad-Elkareem et al. (2011) explored the synthesis of thio-substituted ethyl nicotinate derivatives from a compound similar in structure to "2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-phenylpropanamide." These derivatives showed significant in vitro antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Development of Anticancer Agents
- A study by Gomha et al. (2017) involved synthesizing thiazole and thiadiazole derivatives, which demonstrated potent anticancer activities. The process began with a compound structurally similar to "2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-phenylpropanamide" (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
Actoprotective Activity Research
- Safonov and Nevmyvaka (2020) conducted studies on compounds similar in structure to "2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-phenylpropanamide" to evaluate their actoprotective activity. This research can help understand fatigue reduction and physical endurance enhancement (Safonov & Nevmyvaka, 2020).
Analgesic Activity Assessment
- Research by Bărbuceanu et al. (2020) highlighted the synthesis and evaluation of oxazol-5(4H)-ones, including the assessment of their analgesic activity. These compounds, similar to "2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-phenylpropanamide," showcased significant pain-relieving potential (Bărbuceanu, Rosca, Apostol, Șeremet, Draghici, Mihai, Negreș, Nițulescu, & Bărbuceanu, 2020).
Antimicrobial Activity Study
- A study by Idhayadhulla et al. (2014) involved synthesizing N-phenylacetamide derivatives, which showed significant antibacterial and antifungal activities. This suggests the potential of compounds structurally similar to "2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-phenylpropanamide" in combating microbial infections (Idhayadhulla, Kumar, Nasser, Selvin, & Manilal, 2014).
Future Directions
properties
IUPAC Name |
2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-phenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2S/c1-12(17(22)21-15-8-3-2-4-9-15)24-18-20-11-16(23-18)13-6-5-7-14(19)10-13/h2-12H,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZXEUOFIIPMAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)SC2=NC=C(O2)C3=CC(=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-phenylpropanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.